molecular formula C11H8N2O4 B12868414 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile

Cat. No.: B12868414
M. Wt: 232.19 g/mol
InChI Key: OQSUIMQVCODNAX-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .

Preparation Methods

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile typically involves the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). This reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED radiation . The yield of this reaction can range from 58% to 92%, depending on the specific conditions and reactants used .

Chemical Reactions Analysis

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include bases like K₂CO₃ and oxidants like TBHP. The major products formed depend on the type of reaction and the specific conditions employed .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. They also demonstrate anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile can be compared with other benzoxazole derivatives, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-[5-(cyanomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H8N2O4/c12-4-3-6-1-2-8-7(5-6)13-10(17-8)9(14)11(15)16/h1-2,5,9,14H,3H2,(H,15,16)

InChI Key

OQSUIMQVCODNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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